Mevinphos

描述

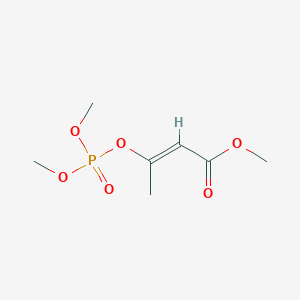

Structure

3D Structure

属性

IUPAC Name |

methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDYQSQVLXLEU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6P | |

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058358 | |

| Record name | (E)-Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mevinphos is a pale yellow to orange liquid, with a weak odor. Used as an insecticide and acaricide on vegetables, alfalfa, deciduous fruits and nuts. (EPA, 1998) May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow to orange liquid with a weak odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID., Pale-yellow to orange liquid with a weak odor., Pale-yellow to orange liquid with a weak odor. [Note: Insecticide that may be absorbed on a dry carrier.] | |

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosdrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

223 to 226 °F at 1 mmHg (EPA, 1998), 106-107.5 °C @ 1 MM HG, 223-226 °F at 1 mmHg, Decomposes | |

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

175 °F (EPA, 1998), 175 °C (TAG OPEN CUP), 175 °C o.c., 175 °F, (oc) 347 °F | |

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), water solubility = 6.0X10+5 mg/l, MISCIBLE WITH WATER, ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, ETHYL AND ISOPROPYL ALCOHOL, TOLUENE, XYLENE; 1 G DISSOLVES IN 20 ML CARBON DISULFIDE AND IN 20 ML KEROSENE; PRACTICALLY INSOL IN HEXANE, Solubility in water: miscible, Miscible | |

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.25 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.25 @ 20 °C/4 °C, Relative density (water = 1): 1.25, 0.0029 mmHg at 70 °F, 1.25 | |

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0029 mmHg at 70 °F (EPA, 1998), 0.003 [mmHg], vapor pressure = 17 mPa @ 20 °C (1.28X10-4 mm Hg), Vapor pressure, Pa at 21 °C: 0.38, 0.003 mmHg | |

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosdrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

PALE YELLOW LIQUID, Pale-yellow to orange liquid. | |

CAS No. |

7786-34-7, 298-01-1 | |

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-Mevinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Mevinphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mevinphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mevinphos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mevinphos | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | (E)-Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[(dimethoxyphosphinyl)oxy]crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mevinphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEVINPHOS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6VSZ656WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Crotonic acid, 3-hydroxy-, methyl ester, dimethyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GQ501BD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

44.4 to 70 °F trans isomer / cis isomer (EPA, 1998), 6.9 °C (trans), 21 °C (cis), 44.4-70 °F (trans-) 70 °F (cis-), 44 °F (trans-) 70 °F (cis-) | |

| Record name | MEVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEVINPHOS (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSDRIN (MEVINPHOS) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/661 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosdrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0503.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Fate and Transformation Dynamics of Mevinphos

Terrestrial Environmental Dissipation and Persistence

In the terrestrial environment, mevinphos undergoes degradation primarily in the soil.

Aerobic and Anaerobic Degradation Kinetics in Soil

This compound degrades rapidly in soil under both aerobic and anaerobic conditions epa.govapvma.gov.au. Microbial metabolism is considered the major route of terrestrial dissipation inchem.orgepa.gov.

Under laboratory conditions at 25°C in the dark, the aerobic half-lives of the E and Z isomers have been reported as 1.21 and 3.83 hours, respectively inchem.org. Other studies indicate longer half-lives, up to 20 hours and 3 days for the E and Z isomers, particularly in slightly acidic soil (around pH 5) apvma.gov.au. The aerobic soil metabolism half-life is estimated to be about one day fao.orginchem.orgepa.gov.

Under anaerobic conditions, the degradation is slower. The anaerobic half-life of this compound in flooded sandy soil after 24 hours of aerobic incubation is approximately 12 days inchem.orgepa.gov.

The degradation kinetics in soil are often described by first-order models, where the rate of degradation is proportional to the concentration of the compound okstate.edu. Factors such as soil type, moisture content, temperature, and microbial activity can influence the degradation rate mdpi.comfao.orgeuropa.eu.

Table 1: this compound Degradation Half-Lives in Soil

| Condition | Isomer (if specified) | Half-life | Source |

| Aerobic (Lab, 25°C, dark) | E | 1.21 hours | inchem.org |

| Aerobic (Lab, 25°C, dark) | Z | 3.83 hours | inchem.org |

| Aerobic (Field) | Both | ~1 day | fao.orginchem.orgepa.gov |

| Aerobic (Lab) | E | Up to 20 hours | apvma.gov.au |

| Aerobic (Lab) | Z | Up to 3 days | apvma.gov.au |

| Anaerobic (Lab) | Mixture | ~12 days | inchem.orgepa.gov |

Metabolite Identification in Soil Systems

The degradation of this compound in soil leads to the formation of various metabolites. The main degradation pathway appears to involve the formation of methyl acetoacetate (B1235776) fao.orginchem.org. This is followed by rapid binding to soil and subsequent mineralization to carbon dioxide fao.orginchem.orgapvma.gov.au.

Under laboratory conditions, O-desmethylthis compound has also been identified as a major hydrolysis product inchem.org. While some studies have identified metabolites in plants, the amounts and nature of degradates in soil are not always well characterized epa.govepa.gov.

Soil Mobility and Leaching Potential under Field Conditions

This compound is considered potentially highly mobile in soil due to its high water solubility (6 x 105 mg/L) and low soil partition coefficients (Kads values ranging from 0.392 to 1.92) fao.orginchem.org. However, despite its potential for mobility, rapid degradation in the upper soil layers significantly limits its leaching to greater depths under field conditions fao.orginchem.orgapvma.gov.auherts.ac.uk.

Field studies have shown minimal leaching of both the E and Z isomers. Residues were detected below the 0-15 cm soil surface only in a few instances after repeated applications inchem.org. The rapid degradation in the top 15 cm of soil prevents further downward movement fao.orginchem.orgfao.org. Therefore, despite being very mobile in soils, this compound is not expected to reach groundwater due to its short half-life epa.govherts.ac.uk.

Aquatic Environmental Transformation Mechanisms

This compound can enter aquatic environments through surface runoff, soil erosion, or spray drift fao.orginchem.org. In water, it undergoes transformation through hydrolysis and photolysis.

Hydrolytic Degradation Kinetics and pH Influence

Hydrolysis is a significant degradation pathway for this compound in water orst.eduinchem.orgapvma.gov.aunih.govwikipedia.org. The rate of hydrolysis is highly dependent on pH orst.eduinchem.orgapvma.gov.aunih.gov. This compound is hydrolyzed faster under alkaline conditions orst.edunih.govinchem.org.

At ambient temperatures, the hydrolytic half-lives are 120 days at pH 6, 35 days at pH 7, and 3 days at pH 9 orst.edunih.gov. At pH 11, the half-life is as short as 1.4 hours orst.edunih.govinchem.org. Studies in sterile aqueous buffered solutions show half-lives of 50.8-84.6 days at pH 5, 29.2-62.7 days at pH 7, and 2.8-7.5 days at pH 9 inchem.org. The cis isomer hydrolyzes faster than the trans isomer nih.gov.

O-Desmethylthis compound is identified as a major product of hydrolysis inchem.org. At pH 9, acetoacetic acid and acetone (B3395972) are also produced, with the E-isomer also yielding cis-mevinphos acid inchem.org.

Table 2: this compound Hydrolysis Half-Lives at Different pH Levels

| pH | Temperature (if specified) | Half-life | Source |

| 3-5 | Ambient | >100 days | nih.gov |

| 5 | Sterile, buffered | 50.8-84.6 days | inchem.org |

| 6 | Ambient | 120 days | orst.edunih.gov |

| 7 | Ambient | 35 days | orst.edunih.gov |

| 7 | Sterile, buffered | 29.2-62.7 days | inchem.org |

| 8 | Room temperature | 21 days | inchem.org |

| 9 | Ambient | 3 days | orst.edunih.gov |

| 9 | Sterile, buffered | 2.8-7.5 days | inchem.org |

| 11 | Ambient | 1.4 hours | orst.edunih.govinchem.org |

Photolytic Degradation Pathways and Isomerization

Photolytic degradation of this compound in water can also occur, although it is generally slower than hydrolysis, particularly microbial metabolism epa.govgeoscienceworld.org. The photolysis half-life in aqueous solution is approximately 27 days for both the E and Z isomers fao.orginchem.org.

Under artificial sunlight at 25°C and pH 5, photolysis of E-mevinphos occurred within 27.2 days inchem.org. Degradates identified included Z-mevinphos, O-desmethylthis compound, methyl acetoacetate, and an unknown product inchem.org. Aqueous photolysis of the Z isomer within 27.8 days yielded E-mevinphos, O-desmethyl-mevinphos, and an unknown product inchem.org.

A significant effect of photolysis is the isomerization between the E and Z forms of this compound apvma.gov.aucsic.es.

Table 3: this compound Photolysis Half-Lives in Aqueous Solution

| Isomer | Condition | Half-life | Source |

| Both | Aqueous solution | ~27 days | fao.orginchem.org |

| E | Sterile, buffered (pH 5), artificial sunlight, 25°C | 27.2 days | inchem.org |

| Z | Aqueous solution | 27.8 days | inchem.org |

Microbial Biotransformation in Water-Sediment Systems

Microbial activity plays a significant role in the degradation of this compound, particularly in soil and potentially in water-sediment systems. While comprehensive data specifically on this compound's microbial biotransformation in water-sediment systems are not extensively detailed in the search results, general principles of microbial degradation in such environments can be inferred.

Microorganisms in water and sediment can transform xenobiotic compounds through metabolic pathways, utilizing them as carbon sources or employing enzymes like oxidoreductases or hydrolases to break them down uio.noijcmas.com. The sediment-water interface is often a zone of high biodegradation potential due to the availability of organic and inorganic substances and diverse microbial communities uio.nonih.gov.

Studies on other organophosphorus pesticides and chemicals in water-sediment systems highlight the importance of microbial communities, including nitrifying microbes, in biotransformation processes uio.nonih.gov. The composition and activity of the microbial community, along with environmental parameters like pH, temperature, and oxygen availability, influence the rate and extent of biotransformation ijcmas.comnih.govajol.info.

This compound is known to degrade rapidly by microbial action in soil under aerobic conditions, with a reported half-life of about one day, and more slowly under anaerobic conditions, with a half-life of about 12 days epa.gov. While the specific mechanisms and degradates in water-sediment systems are not fully characterized in the provided snippets, it is likely that microbial activity contributes to its dissipation in these environments, similar to its behavior in soil.

Atmospheric Degradation Pathways

This compound can enter the atmosphere through volatilization after application nih.gov. Once in the atmosphere, it is subject to degradation through reactions with atmospheric radicals.

Reaction Mechanisms with Atmospheric Radicals (e.g., OH radicals)

The hydroxyl radical (OH) is a primary oxidant in the troposphere, playing a significant role in the removal of many trace gases, including pesticides niwa.co.nzcopernicus.org. Reactions with OH radicals often involve hydrogen abstraction or addition to double bonds niwa.co.nzcopernicus.org.

For this compound, computational investigations have explored its reaction mechanisms with OH radicals in the atmosphere and water. The dominant reaction channel identified is the addition of the OH radical to the carbon atom in the C=C double bond of the this compound molecule. researchgate.netnih.gov The energy barrier for this addition is calculated to be 15.6 kJ/mol in the atmosphere. researchgate.netnih.gov

Kinetically, the total rate constant for the reaction of this compound with OH radicals in the atmosphere at 298 K is reported as 2.68 × 10⁻⁹ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.gov This rate constant allows for the estimation of its atmospheric lifetime.

Volatilization Dynamics and Environmental Partitioning

Volatilization can be a major dissipation pathway for pesticides applied to soils or crops, contributing to their presence in the atmosphere nih.govresearchgate.net. The extent of volatilization is influenced by the compound's physicochemical properties, such as vapor pressure and Henry's law constant, as well as environmental conditions like temperature, soil moisture, and wind speed researchgate.netnih.gov.

This compound is described as a volatile compound herts.ac.uk. Its Henry's law constant can provide an estimate of its relative volatility from water nih.gov. Experimental studies using environmental chambers have measured the volatilization of this compound from model soil pits and evaporation ponds. nih.gov These studies suggest that Henry's law constants are good predictors of relative volatility, and absolute volatilization rates can be predicted from measured water loss rates or wind speed nih.gov.

Environmental partitioning dictates how a chemical distributes itself among different environmental compartments (air, water, soil, sediment). This compound is readily soluble in water herts.ac.ukapvma.gov.au. Its octanol-water partition coefficient (log Kow) is reported as 0.13 nih.gov. A low log Kow value suggests that the chemical is more hydrophilic and has a relatively high water solubility and low adsorption coefficients geoscienceworld.org.

While potentially mobile in soils due to its high water solubility and low soil partition coefficients (Freundlich Kads values ranging from 0.392 to 1.92), the rapid degradation of this compound in the topsoil layers can prevent significant leaching to groundwater herts.ac.ukepa.govfao.org. Volatilization from water is considered unlikely based on its Henry's constant apvma.gov.au.

Comprehensive Degradation Kinetics Modeling and Environmental Persistence Assessment

Assessing the environmental persistence of a chemical involves understanding its degradation kinetics across different environmental media. Degradation rates are often expressed as half-lives, representing the time required for half of the substance to dissipate geoscienceworld.org.

This compound degrades relatively rapidly in the environment. In water, its hydrolysis half-life is pH-dependent, with reported half-lives of 120 days at pH 6, 35 days at pH 7, and 3 days at pH 9 at ambient temperatures nih.gov. In sterile aqueous buffered solutions, the hydrolysis half-lives of the E and Z isomers are 2.8 to 7.5 days at pH 9 and 50.8 to 84.6 days at pH 5 fao.org. Chemical hydrolysis appears to be a primary factor in its degradation in water nih.gov.

Photolysis in aqueous solution has a reported half-life of about 27 days for both isomers, but significant degradation by photolysis is considered unlikely, with the main effect being isomerization apvma.gov.aufao.org.

In soil, microbial degradation is rapid under aerobic conditions, with a half-life of about one day, and slower under anaerobic conditions, with a half-life of about 12 days epa.gov. The degradation in soil is primarily microbially mediated nih.gov.

In the atmosphere, the estimated lifetime of this compound based on the reaction with OH radicals at 298 K is between 36.46 and 364.60 seconds researchgate.netnih.gov. This indicates that gas-phase this compound is relatively short-lived in the atmosphere.

Ecotoxicological Impact and Mechanistic Underpinnings in Non Target Organisms

Aquatic Organism Ecotoxicology

Aquatic organisms can be exposed to mevinphos through surface runoff, soil erosion, and spray drift into water bodies inchem.orgfao.org.

Acute and Sub-Chronic Effects on Aquatic Invertebrates

This compound is considered very highly toxic to aquatic invertebrates in acute toxicity studies epa.govapvma.gov.aupic.int. Toxicity data indicate very large acute risks to freshwater and estuarine/marine invertebrates at typical field application rates fao.org. For instance, the acute toxicity to aquatic invertebrates is very high, with an LC50 of 0.18 µg/L for Daphnia magna apvma.gov.au.

Limited acceptable data on chronic effects in aquatic invertebrates are available epa.govpic.int. However, even for non-persistent pesticides like organophosphates, they can be highly toxic to freshwater invertebrates as determined by laboratory toxicity studies nerc.ac.uk. Exposure to pesticides, including organophosphates, at environmentally relevant concentrations can have subtle but significant impacts on the behavioral health of aquatic invertebrates beyondpesticides.org.

| Organism | Effect | Concentration (µg/L) | Study Type | Source |

|---|---|---|---|---|

| Daphnia magna | Acute Toxicity | 0.18 | LC50 | apvma.gov.au |

Impact on Fish and Amphibian Species

This compound is also very highly toxic to fish in acute toxicity studies epa.govapvma.gov.aupic.int. The 96-h LC50 values for technical this compound (containing 60% E-isomer and 40% related compounds) were reported as 11.9 µg/L for rainbow trout and 22.5 to 87.0 µg/L for bluegill sunfish fao.org. While acute risk to freshwater fish is classified as "large," the risk to estuarine/marine fish is considered "low" based on available data fao.org. Although no incidents of fish kills specifically attributed to this compound have been widely reported, overspray of freshwaters should be avoided fao.org.

Studies on the impact of common pesticides, including organophosphates, on fish and amphibians indicate that exposure at environmentally relevant levels can alter behavior, such as reduced swim speed and activity beyondpesticides.org. For example, fish and amphibians swam 35% slower and were 72% less active after pesticide exposure in a meta-analysis of nearly 40 experiments beyondpesticides.org. Changes in behavior can have significant implications for their fitness, including altered predation rates and growth beyondpesticides.org.

| Species | Effect | Concentration (µg/L) | Study Type | Isomer/Product | Source |

|---|---|---|---|---|---|

| Rainbow Trout | Acute Toxicity | 11.9 | 96-h LC50 | Technical | fao.org |

| Bluegill Sunfish | Acute Toxicity | 22.5 - 87.0 | 96-h LC50 | Technical | fao.org |

Mechanistic Basis of Cholinesterase Inhibition in Aquatic Biota

The generally accepted biochemical mechanism of this compound's acute toxicity in aquatic biota, as in other organisms, is the inhibition of the enzyme acetylcholinesterase (AChE) epa.gov. AChE is crucial for the breakdown of acetylcholine (B1216132) (ACh), a neurotransmitter involved in transmitting signals through the nervous system epa.govapvma.gov.au. Inhibition of AChE by this compound leads to the accumulation of ACh at nerve endings, resulting in prolonged stimulation followed by paralysis of nerves epa.gov. This disruption of the nervous system function is the primary cause of the observed toxic effects in aquatic organisms epa.gov.

Terrestrial Organism Ecotoxicology

Terrestrial organisms can be exposed to this compound through the consumption of contaminated food and/or dermal contact with contaminated soil and vegetation fao.org.

Avian Species Sensitivity and Reproductive Effects

This compound is very highly toxic to avian species, particularly by the oral route of exposure epa.govapvma.gov.aupic.int. Acute oral LD50 values for birds range from 1.34 to 4.6 mg ai/kg body weight for species such as sharp-tailed grouse, ring-necked pheasants, and mallards fao.org. Dietary LC50 values were reported as 236 mg/kg diet for Japanese quail and 246 mg/kg diet for ring-necked pheasants inchem.orgfao.org.

Reproductive toxicity studies in bobwhite quail and mallards exposed to this compound in their diet for 20-22 weeks showed adverse effects inchem.orgfao.org. The No Observed Effect Concentration (NOEC) for reproductive toxicity was 1.5 mg ai/kg for bobwhite quail and <4 mg ai/kg for mallards inchem.orgfao.org. At a higher concentration of 7.1 mg ai/kg, the number of viable embryos and eggshell thickness were significantly reduced in bobwhite quail inchem.orgfao.org. Body weights of mallard hens were significantly affected at 4 mg ai/kg inchem.orgfao.org. While this compound is highly toxic to birds, significant exposure is not expected unless they enter a recently sprayed area apvma.gov.auapvma.gov.au.

| Species | Effect Type | Endpoint | Value | Source |

|---|---|---|---|---|

| Sharp-tailed Grouse | Acute Oral | LD50 | 1.34 - 4.6 mg ai/kg bw | fao.org |

| Ring-necked Pheasant | Acute Oral | LD50 | 1.34 - 4.6 mg ai/kg bw | fao.org |

| Mallard | Acute Oral | LD50 | 1.34 - 4.6 mg ai/kg bw | fao.org |

| Japanese Quail | Dietary | LC50 | 236 mg/kg diet | inchem.orgfao.org |

| Ring-necked Pheasant | Dietary | LC50 | 246 mg/kg diet | inchem.orgfao.org |

| Bobwhite Quail | Reproduction | NOEC | 1.5 mg ai/kg | inchem.orgfao.org |

| Bobwhite Quail | Reproduction | LOEC (Reduced viable embryos, eggshell) | 7.1 mg ai/kg | inchem.orgfao.org |

| Mallard | Reproduction | NOEC | < 4 mg ai/kg | inchem.orgfao.org |

| Mallard | Reproduction | LOEC (Affected body weight) | 4 mg ai/kg | inchem.orgfao.org |

Impacts on Beneficial Arthropods (e.g., Predaceous Mites, Parasitic Wasps)

This compound applied at standard field rates has been shown to be toxic to beneficial arthropods, including predaceous mites, parasitic wasps, and predaceous beetles in several studies inchem.orgfao.org. Broad-spectrum pesticides like this compound are generally toxic to beneficial species that inhabit crop areas ausveg.com.au. Studies evaluating the impact of pesticides on beneficial insects and mites often involve laboratory bioassays, exposing organisms to direct sprays or dried residues ausveg.com.au. These studies aim to determine acute and sub-lethal effects ausveg.com.au. The toxicity of agricultural chemicals can vary among different groups of beneficial insects hin.com.au.

Soil Invertebrate Community Structure Alterations

Pesticide use in agricultural practices is a known contributor to environmental contamination, with potential harm extending to soil ecosystems. Soils harbor a diverse array of invertebrates crucial for essential ecosystem services such as nutrient cycling, soil structure maintenance, and decomposition chemeo.comwikipedia.org. Declines in terrestrial invertebrate populations have been widely attributed to agrichemical pollution and habitat loss wikipedia.org.

While specific detailed studies focusing solely on this compound's impact on soil invertebrate community structure (i.e., changes in species composition and relative abundance) were not extensively detailed in the available information, research on the broader effects of pesticides, particularly insecticides, on soil invertebrates indicates a clear hazard chemeo.comnih.gov. Insecticides, as a class, have been shown to exert significant negative impacts on soil invertebrates, affecting endpoints such as mortality, abundance, richness, and diversity chemeo.comnih.gov. For instance, a review of numerous studies found that a large percentage of tested parameters showed negative effects on soil invertebrates following pesticide exposure chemeo.comnih.gov.

Trophic Transfer and Ecosystem-Level Effects

One significant pathway for trophic transfer involves the consumption of contaminated food sources by non-target organisms. Studies indicate that birds, for example, can be exposed to this compound by consuming contaminated insects, grasses, and seeds. This compound is reported to be very highly toxic to birds via the oral route fao.org. Risk assessments have indicated that this compound applied at typical field rates can present significant acute risks to herbivorous and insectivorous birds. While rapid degradation may limit the duration of exposure, the high acute toxicity means even brief exposure can be dangerous.

Spray drift during application is another critical factor that can lead to the contamination of adjacent areas, including water bodies. This can result in significant adverse impacts on aquatic invertebrates, which are extremely sensitive to this compound nih.govfao.org. Although the effect on aquatic invertebrates might be temporary due to rapid degradation and potential repopulation, repeated contamination events could lead to more prolonged or recurrent impacts on aquatic ecosystems.

At the ecosystem level, the toxicity of this compound to key non-target groups like soil invertebrates and aquatic invertebrates can disrupt ecological functions. Soil invertebrates contribute to decomposition and nutrient cycling chemeo.comwikipedia.org, and their reduction or alteration can impair these processes. Similarly, aquatic invertebrates are vital components of aquatic food webs, and their depletion can have cascading effects on organisms that rely on them for food. The potential for this compound to jeopardize endangered species has also been noted, highlighting its capacity for broader ecosystem-level impacts fao.org. Despite the potential for trophic transfer and ecosystem effects, bioaccumulation of this compound is not expected due to its rapid degradation.

Ecotoxicity of this compound Degradation Products

This compound undergoes degradation in the environment through processes such as biotic degradation and hydrolysis. These processes result in the formation of degradation products or metabolites. Understanding the ecotoxicity of these breakdown products is crucial for a comprehensive assessment of this compound's environmental impact.

The major degradation pathway in soil appears to involve the formation of methyl acetoacetate (B1235776), followed by further degradation and mineralization. Hydrolysis in aqueous solutions also occurs, with 9-demethyl-mevinphos identified as a major hydrolysis product. Other hydrolysis products identified include (E)-demethyl-mevinphos and (E)-mevinphos acid. The metabolites and hydrolysis products are reported to degrade further and quickly mineralize.

Computational investigations have been conducted to predict the ecotoxicity of this compound and its degradation products to aquatic organisms. These studies predicted that the toxicity levels were generally reduced during the degradation process for organisms like daphnia, fish, and green algae. However, one study suggested that an initial degradation product (referred to as M-P) might exhibit higher toxicity than this compound itself, although further degradation products were predicted to be not harmful to the tested aquatic organisms. This highlights the importance of considering the transient toxicity of intermediate breakdown products, which may still pose a risk to non-target organisms even if the parent compound degrades rapidly.

Mechanisms of Pesticide Resistance to Mevinphos

Biochemical Resistance Mechanisms

Biochemical resistance mechanisms involve changes in the pest's internal chemistry that reduce the effective concentration of the insecticide at its target site. These mechanisms are often mediated by enzymes that detoxify or sequester the pesticide. researchgate.netnih.govplos.org

Enhanced Metabolic Detoxification Pathways and Enzyme Systems

Enhanced metabolic detoxification is a common mechanism of resistance to organophosphate insecticides like mevinphos. researchgate.netnih.govplos.org This involves the increased activity or expression of enzymes that break down the insecticide into less toxic metabolites. The primary enzyme systems implicated in the metabolic detoxification of organophosphates in insects are cytochrome P450 monooxygenases (CYPs), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs). nih.govplos.orgcabidigitallibrary.org

Studies on this compound-resistant strains of the diamondback moth have shown upregulation of transcripts related to CYPs and GSTs. oup.comnih.gov While carboxylesterases can hydrolyze some organophosphates, their role in this compound detoxification appears to be limited, with this bond often being hydrolyzed nonenzymatically. researchgate.net However, enhanced esterase activity has been observed in some organophosphate-resistant insects and mites. researchgate.nettandfonline.comsinica.edu.tw Increased activity of GSTs has also been recorded in this compound-resistant strains of diamondback moth, suggesting their involvement in detoxification. cabidigitallibrary.orgtari.gov.tw

Research findings indicate that increased activity of detoxifying enzymes such as monooxygenases and esterases can play a role in resistance to organophosphates in various insect species. researchgate.net

Here is a table summarizing some enzyme systems involved in metabolic detoxification:

| Enzyme System | Role in Detoxification | Relevance to this compound Resistance |

| Cytochrome P450 Monooxygenases (CYPs) | Oxidize insecticides, making them more water-soluble for excretion. | Upregulation of CYP-related transcripts observed in this compound-resistant insects. oup.comnih.gov |

| Esterases (ESTs) | Hydrolyze ester bonds in insecticides. | Enhanced activity observed in some OP-resistant pests; limited role in this compound hydrolysis. researchgate.nettandfonline.comsinica.edu.tw |

| Glutathione S-Transferases (GSTs) | Conjugate glutathione with insecticides, facilitating excretion. | Increased activity and upregulation of GST-related transcripts found in this compound-resistant insects. oup.comnih.govcabidigitallibrary.orgtari.gov.tw |

Target Site Insensitivity: Acetylcholinesterase Mutations and Alterations

Target site insensitivity involves modifications to the protein that the insecticide binds to, reducing the insecticide's affinity or ability to inhibit its target. researchgate.netnih.govmdpi.com For organophosphates like this compound, the primary target site is acetylcholinesterase (AChE). epa.govirac-online.org Mutations in the gene encoding AChE (specifically ace1 in insects) can lead to altered enzyme structure, resulting in reduced sensitivity to this compound inhibition. mdpi.comnih.govnih.govjst.go.jp

Studies on this compound-resistant diamondback moths have identified specific amino acid substitutions in AChE1 associated with resistance. mdpi.comnih.govnih.gov For example, mutations such as A298S and G324A in Plutella xylostella AChE1 have been linked to organophosphate resistance, including this compound resistance. mdpi.com These mutations can decrease the binding affinity of insecticides to the active site of the enzyme. mdpi.com Research has shown that AChE1 from resistant strains exhibits lower maximum velocity (Vmax) and affinity (Km) and is less susceptible to this compound inhibition compared to susceptible strains. nih.gov

While target-site insensitivity, particularly due to AChE alterations, is considered a significant mechanism in this compound resistance in diamondback moths, the level of resistance conferred by these mutations alone may vary, suggesting the involvement of other mechanisms. oup.comnih.gov

Here is a table illustrating specific AChE mutations associated with organophosphate resistance, including this compound:

| Organism | Gene | Amino Acid Substitution(s) | Associated with this compound Resistance | Source |

| Plutella xylostella | ace1 | A298S, G324A, F470L, T473I | Yes (A298S, G324A specifically mentioned for this compound) | mdpi.comnih.govnih.gov |

Physiological and Behavioral Resistance Adaptations

Beyond biochemical changes, pests can also develop physiological and behavioral adaptations that contribute to resistance by reducing exposure to the insecticide or mitigating its effects. researchgate.netnih.govmdpi.com

Cuticular Penetration Modifications

The insect cuticle serves as a barrier to insecticide penetration. Modifications to the composition or thickness of the cuticle can reduce the rate at which this compound reaches its target site, thereby conferring a degree of resistance. researchgate.netnih.govresearchgate.net

Studies have investigated the role of cuticular proteins in insecticide resistance. In this compound-resistant Plutella xylostella, some cuticular protein genes were found to be downregulated. oup.commdpi.comnih.gov While upregulation of genes related to cuticle structure might be expected to decrease penetration, the role of downregulated genes in this compound resistance is less clear and requires further investigation. oup.com Reduced penetration can affect several modes of action and chemical types. eppo.int

Behavioral Avoidance Strategies

Behavioral resistance involves changes in the pest's behavior that allow it to avoid contact with the insecticide. researchgate.netnih.goveppo.intbiomedres.us This can include actively moving away from treated surfaces, avoiding feeding on treated plant parts, or selecting untreated areas for oviposition. researchgate.net

Genetic Basis and Evolution of this compound Resistance

The development of resistance to this compound is an evolutionary process driven by the selection pressure exerted by the insecticide on a pest population. irac-online.org Resistance traits are heritable, meaning they are passed down from parent to offspring. eppo.intirac-online.org The genetic basis of this compound resistance can be complex, involving mutations in single genes (monogenic resistance) or multiple genes (polygenic resistance). eppo.intnih.gov

Research using techniques like RNA-Seq has helped identify genes associated with this compound resistance, including those involved in detoxification and target-site modification. oup.comnih.gov The presence of pre-existing genetic variation for resistance within a pest population is a key factor in the rapid evolution of resistance when insecticide pressure is applied. oup.comirac-online.org The stability of this compound resistance in a population can be influenced by the fitness costs associated with the resistance traits in the absence of the insecticide. nih.govucr.edu In some cases, the frequency of resistance mutations and the level of resistance can decline in the absence of selection pressure. nih.gov

The evolution of pesticide resistance is a dynamic process influenced by factors such as the intensity and frequency of insecticide application, the mode of action of the insecticide, the genetic variability of the pest population, and biological and ecological factors of the pest. eppo.intbiorxiv.org

Analytical Methodologies for Mevinphos Detection and Quantification

Extraction and Clean-up Techniques for Diverse Environmental Matrices

Effective extraction and clean-up procedures are essential to isolate mevinphos from complex environmental matrices and remove interfering substances that could compromise analytical results. Various techniques have been developed and optimized for this purpose.

Accelerated Solvent Extraction Applications

Accelerated Solvent Extraction (ASE) is a sample preparation technique that utilizes elevated temperatures and pressures with conventional solvents to enhance extraction efficiency and reduce extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comfishersci.com This method is applicable for the extraction of water-insoluble or slightly water-soluble organophosphorus pesticides, including this compound, from matrices such as soils, solid wastes, and sediments. thermofisher.com ASE can extract a soil sample in approximately 12 minutes using about 15 mL of solvent, offering a faster and less solvent-intensive approach. thermofisher.com Recoveries of organophosphorus pesticides, including this compound, using ASE have been shown to be comparable to those obtained with Soxhlet extraction. thermofisher.com Studies have demonstrated the effectiveness of ASE for extracting organophosphorus pesticides from various matrices, including honey. nemc.us Recoveries for organophosphorus pesticides in honey using ASE ranged from 75% to 97%. nemc.us

Solid Phase Extraction and Liquid-Liquid Extraction Optimization

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely used techniques for the extraction and clean-up of this compound from environmental samples. LLE is a simple method often applied to water samples, involving the partitioning of analytes between two immiscible liquids. cnr.it However, LLE can be labor-intensive, requires large volumes of solvents, and carries the risk of analyte loss during transfer and evaporation steps, particularly for volatile compounds like this compound. cnr.itdto-innovators.it

SPE offers advantages over LLE, including reduced solvent consumption, a built-in concentration step, and less labor intensity. dto-innovators.it It is a useful technique for preparing water samples for pesticide analysis. dto-innovators.it SPE can yield clean extracts and is particularly useful for large sample volumes. dto-innovators.it Different SPE sorbents, such as C18-silica, are commonly used for the enrichment of organophosphorus pesticides from environmental samples, primarily retaining analytes through hydrophobic interactions. researchgate.net Molecularly imprinted solid-phase extraction (MISPE) has also been explored for the selective extraction of polar organophosphorus pesticides, including this compound, from water and soil samples. researchgate.netnih.gov This technique utilizes a molecularly imprinted polymer designed to have high selectivity and affinity for the target analytes, improving accuracy and precision and lowering detection limits compared to traditional SPE. researchgate.netnih.gov Recoveries for this compound and other polar organophosphorus pesticides using MISPE from spiked water samples were in the range of 77.5-99.1%, and from spiked soil samples were in the range of 79.3-93.5%. researchgate.netnih.gov

For soil matrices, extraction with acetonitrile (B52724) is a common approach, followed by filtration and removal of water using sodium sulfate (B86663). epa.govepa.gov The extract may then be evaporated and rediluted for analysis. epa.govepa.gov Clean-up steps, such as using alumina, Florisil, or silica (B1680970) gel, may be applied depending on the matrix interferences. nemi.gov

QuEChERS Method Adaptations

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for multi-residue pesticide analysis in various matrices, including food and tobacco. thermofisher.comgcms.czrestek.comgcms.cz The method typically involves extraction with acetonitrile, followed by a clean-up step using dispersive solid phase extraction (dSPE) with sorbents like magnesium sulfate and primary secondary amine (PSA). restek.comgcms.cz QuEChERS methods are known for their simplicity, reduced solvent usage, and improved sample throughput. restek.comgcms.cz The original QuEChERS method is particularly well-suited for acid-sensitive pesticides, including this compound. thermofisher.com Adaptations of the QuEChERS method have been successfully applied to the analysis of pesticide residues, including this compound, in complex matrices like tobacco and honey, often coupled with GC-MS/MS or LC-MS/MS for detection. gcms.czsigmaaldrich.comufmg.br

Chromatographic and Spectrometric Detection Methods

Gas Chromatography (GC) coupled with various detectors and Mass Spectrometry (MS) are the primary analytical techniques used for the detection and quantification of this compound.

Gas Chromatography with Specific Detectors (e.g., NPD, FPD)

Gas chromatography is a widely used technique for the determination of this compound residues due to its accuracy, specificity, sensitivity, and speed. inchem.org Specific detectors enhance the selectivity and sensitivity of GC for phosphorus-containing pesticides like this compound. The Flame Photometric Detector (FPD), operated in phosphorus-specific mode, is recommended and is generally more sensitive and selective than the Nitrogen-Phosphorus Detector (NPD). nemi.govepa.gov The NPD, while less selective, can also be used for phosphorus-containing analytes. nemi.govepa.gov

GC methods utilizing FPD have been developed and validated for the determination of alpha- and beta-mevinphos in soil, with a validated sensitivity of approximately 0.0101 ppm for both isomers. epa.govepa.gov A specific method for the analysis of both cis and trans isomers of this compound using GC with FPD has been successfully applied to crops, achieving a general detection level of 0.01 ppm for each isomer. inchem.org GC with NPD has also been used for the analysis of organophosphorus pesticides, including this compound, in various matrices. core.ac.uknih.gov

Advancements in Mass Spectrometry Coupling

Mass Spectrometry (MS) coupled with chromatography provides enhanced selectivity and sensitivity for this compound analysis, particularly in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful tools for the identification and quantification of this compound. cromlab-instruments.esrestek.comnih.gov GC-MS/MS offers superior secondary separation through selected reaction monitoring (SRM), enabling the analysis of a large number of pesticides simultaneously with excellent sensitivity, often allowing for limits of detection below 10 ppb. restek.com